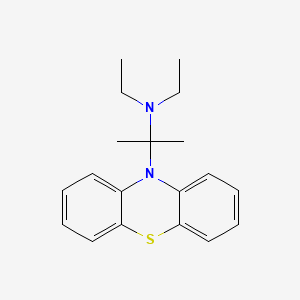
Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- is a derivative of phenothiazine, a heterocyclic compound that contains nitrogen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- typically involves the cyclization of 3-amino-3’-nitro-2,2’-dipyridinyl sulfide and 3,3’-dinitro-2,2’-dipyridinyl disulfide, followed by various alkylation and arylation reactions . The reaction conditions often include the use of sodium 3-amino-2-pyridinethiolate and 2-chloro-3-nitropyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, often involving reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkyl or aryl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as ethanol or chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or arylated derivatives .
Aplicaciones Científicas De Investigación
Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- has been extensively studied for its applications in several scientific fields:
Chemistry: It is used as a building block for the synthesis of other complex molecules and materials.
Biology: The compound has shown potential in biological studies, particularly in understanding cellular processes and interactions.
Mecanismo De Acción
The mechanism of action of phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- involves its interaction with various molecular targets and pathways. It is known to interact with dopaminergic receptors, which play a crucial role in its neuroleptic effects . Additionally, the compound can modulate other cellular pathways, contributing to its diverse biological activities.
Comparación Con Compuestos Similares
Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- can be compared with other similar compounds, such as:
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic medication.
Promethazine: A phenothiazine derivative with antihistaminic and antiemetic properties.
Prothipendyl: A monoazaphenothiazine drug with neuroleptic activity.
These compounds share a similar core structure but differ in their specific substituents and biological activities, highlighting the unique properties of phenothiazine, 10-(1-methyl-1-diethylaminoethyl)-.
Propiedades
Número CAS |
63834-13-9 |
|---|---|
Fórmula molecular |
C19H24N2S |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
N,N-diethyl-2-phenothiazin-10-ylpropan-2-amine |
InChI |
InChI=1S/C19H24N2S/c1-5-20(6-2)19(3,4)21-15-11-7-9-13-17(15)22-18-14-10-8-12-16(18)21/h7-14H,5-6H2,1-4H3 |
Clave InChI |
JTJURXUHFKXPOT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(C)(C)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




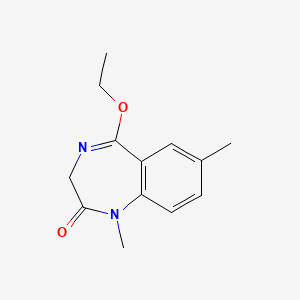
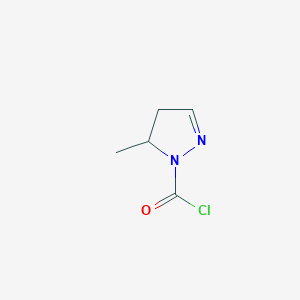


![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13951022.png)

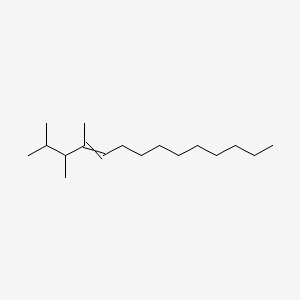
![(6-(1h-Pyrazolo[3,4-b]pyridin-4-yl)-2,3-dihydro-1h-inden-1-yl)methanol](/img/structure/B13951044.png)
![(3-{5-[2,5,6-Trifluoro-pyridine-3-yl]-[1,3,4]oxadiazole-2-yl}-phenyl)-acetonitrile](/img/structure/B13951046.png)
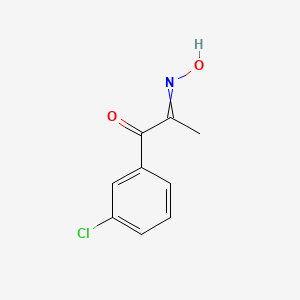
![Trimethylsilyl 5-methoxy-2-[(trimethylsilyl)oxy]benzoate](/img/structure/B13951066.png)

